molecular formula C18H20BrN3O2 B2815370 (2-Bromophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034497-41-9

(2-Bromophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Numéro de catalogue: B2815370
Numéro CAS: 2034497-41-9
Poids moléculaire: 390.281
Clé InChI: ZKLWYKRDCYZKIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2-Bromophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20BrN3O2 and its molecular weight is 390.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroprotective Activities

A study explored the synthesis and biological activity of aryloxyethylamine derivatives, including compounds similar to the requested chemical, for their potential neuroprotective effects. These compounds showed promising results against glutamate-induced cell death in rat pheochromocytoma cells (PC12 cells) and in protecting mice against acute cerebral ischemia, indicating their potential as neuroprotective agents for anti-ischemic stroke therapies (Zhong et al., 2020).

Antimicrobial Activity

Another study synthesized and evaluated a series of new derivatives related to the compound for their in vitro antibacterial and antifungal activities. Some of these compounds exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Structural and Theoretical Studies

Research involving the synthesis of derivatives of the compound has led to detailed structural and theoretical studies. These studies include single crystal X-ray diffraction and density functional theory calculations, providing insight into the molecular structure and stability of these compounds (Karthik et al., 2021).

Analgesic and Ulcerogenic Activity

Derivatives of the compound were synthesized and evaluated for their analgesic and ulcerogenic activities. The study found significant analgesic activity in some derivatives, along with minimal ulcerogenic effects, indicating their potential as pain relief agents (Chaudhary et al., 2012).

Hydrogen-bonding Patterns

Research on enaminone derivatives, including structures similar to the compound , focused on their hydrogen-bonding patterns. This research contributes to understanding the intermolecular interactions and stability of these compounds (Balderson et al., 2007).

Diabetics Treatment

A derivative of the compound was explored as an inhibitor of dipeptidyl peptidase IV for the treatment of type 2 diabetes. The compound demonstrated potent inhibition and selectivity, with high oral bioavailability, making it a candidate for diabetes treatment (Ammirati et al., 2009).

HIV Treatment

Derivatives of the compound have been investigated as potential CCR5 receptor antagonists for HIV-1 treatment. These studies have led to the discovery of compounds with excellent antiviral activity and favorable pharmacokinetic profiles, indicating their potential as HIV treatment options (Palani et al., 2002).

Anti-inflammatory Agents

Research into pyrimidine derivatives of the compound found significant anti-inflammatory activity in some synthesized compounds. These findings could contribute to the development of new anti-inflammatory drugs (Chaydhary et al., 2015).

Mécanisme D'action

The mechanism of action of this compound is not documented in the available literature. If it has biological activity, it would depend on its interactions with biological molecules, which are not known at this time .

Propriétés

IUPAC Name

(2-bromophenyl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c1-12-11-17(21-13(2)20-12)24-14-7-9-22(10-8-14)18(23)15-5-3-4-6-16(15)19/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLWYKRDCYZKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.